molecular formula C15H14Cl2N4O2S2 B10957875 N'~1~,N'~5~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]pentanedihydrazide

Cat. No.: B10957875
M. Wt: 417.3 g/mol
InChI Key: WZRALZHZTLRIEZ-GCBPPVMSSA-N
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Description

N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with pentanedihydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and hydrazide-containing molecules, such as:

  • N,N’-Bis[(E)-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine
  • 5-chloro-2-thiophenecarboxaldehyde

Uniqueness

N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to its specific combination of thiophene rings and hydrazide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14Cl2N4O2S2

Molecular Weight

417.3 g/mol

IUPAC Name

N,N'-bis[(E)-(5-chlorothiophen-2-yl)methylideneamino]pentanediamide

InChI

InChI=1S/C15H14Cl2N4O2S2/c16-12-6-4-10(24-12)8-18-20-14(22)2-1-3-15(23)21-19-9-11-5-7-13(17)25-11/h4-9H,1-3H2,(H,20,22)(H,21,23)/b18-8+,19-9+

InChI Key

WZRALZHZTLRIEZ-GCBPPVMSSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(S2)Cl

Canonical SMILES

C1=C(SC(=C1)Cl)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Cl

Origin of Product

United States

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